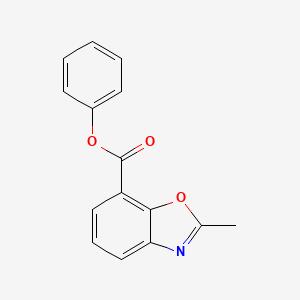
1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
The synthesis of 1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and 5-methyl-1H-pyrazole.
Formation of Intermediates: The starting materials undergo a series of chemical reactions to form key intermediates. For example, 4-fluorobenzoic acid can be converted to 4-fluorobenzoyl chloride using thionyl chloride.
Coupling Reaction: The intermediates are then coupled together using a coupling reagent, such as N,N’-carbonyldiimidazole (CDI), to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and scalability.
Analyse Des Réactions Chimiques
1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Applications De Recherche Scientifique
1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group, which may result in different chemical and biological properties.
1-(4-Methylbenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea: The presence of a methylbenzoyl group instead of a fluorobenzoyl group can also influence the compound’s reactivity and applications.
1-(4-Nitrobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea: The nitrobenzoyl group introduces different electronic and steric effects, affecting the compound’s behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
705269-97-2 |
|---|---|
Formule moléculaire |
C12H11FN4O2 |
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
4-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C12H11FN4O2/c1-7-6-10(17-16-7)14-12(19)15-11(18)8-2-4-9(13)5-3-8/h2-6H,1H3,(H3,14,15,16,17,18,19) |
Clé InChI |
RFVWTORVGDWVSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B15005907.png)
![6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15005912.png)

![Di-tert-butyl tetrazolo[5,1-a]phthalazin-6-ylpropanedioate](/img/structure/B15005921.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15005926.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15005934.png)
![(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005939.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B15005953.png)
![7-(azepan-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15005961.png)


![2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15005995.png)
![3-(4-Ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B15005999.png)

